![molecular formula C19H19N3O B1318168 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol CAS No. 941868-43-5](/img/structure/B1318168.png)
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol
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Overview
Description
“2-(4-Phenylpiperazin-1-yl)quinolin-8-ol” is a chemical compound with the CAS Number: 941868-43-5 . It has a molecular weight of 305.38 and its IUPAC name is 2-(4-phenyl-1-piperazinyl)-8-quinolinol . The compound is a solid .
Molecular Structure Analysis
The InChI code for “2-(4-Phenylpiperazin-1-yl)quinolin-8-ol” is 1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2 .Scientific Research Applications
Alzheimer’s Disease Treatment
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol: has been explored as a potential treatment for Alzheimer’s disease (AD). It serves as an acetylcholinesterase inhibitor, which can help alleviate symptoms of AD by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory .
Anxiolytic Activity
Research has been conducted to evaluate the anxiolytic (anti-anxiety) properties of this compound. By interacting with the central nervous system, it may offer a new approach to managing anxiety disorders .
Synthesis of Pyrimidine Derivatives
This compound is used in the synthesis of pyrimidine derivatives, which have shown promise as acetylcholinesterase inhibitors. These derivatives could be significant in the development of new medications for neurodegenerative diseases .
Catalysis in Organic Synthesis
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol: can act as a catalyst in organic synthesis processes, such as the Knoevenagel condensation, which is a key reaction in the creation of various pharmaceuticals .
Development of Methanethione Derivatives
The compound has been utilized in the design and synthesis of methanethione derivatives. These derivatives are being studied for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like diabetes and Alzheimer’s disease .
Chemical Research and Education
Beyond its direct applications in medicine and pharmacology, 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is also valuable in chemical research and education. It provides a practical example of complex organic compounds used in advanced research, helping students and researchers understand the intricacies of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is carbon steel (CS), where it acts as a corrosion inhibitor . It has also been suggested that similar compounds may have activity against cholinesterase enzymes .
Mode of Action
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol interacts with its target by physisorption on the steel surface . This interaction results in the formation of a protective film on the CS surface, which inhibits corrosion .
Biochemical Pathways
It’s known that the compound functions as a mixed type inhibitor with a predominance cathodic effect .
Pharmacokinetics
It’s known that the inhibition efficiency of the compound increases with increasing inhibitor concentration and decreases with increasing temperature .
Result of Action
The primary result of the action of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is the inhibition of corrosion in carbon steel. The compound forms a protective film on the CS surface, which significantly reduces corrosion .
Action Environment
The action of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is influenced by environmental factors such as temperature and concentration. The compound’s inhibition efficiency increases with increasing inhibitor concentration and decreases with increasing temperature .
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIHHGSQJBTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279763 |
Source
|
Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol | |
CAS RN |
941868-43-5 |
Source
|
Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941868-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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